REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][C:4]2([CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[NH:3]1.C(O)(C(F)(F)F)=O>ClCCl>[NH:3]1[C:4]2([CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH2:5][CH2:6][CH2:7][C:2]1=[O:1]
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC2(CCC1)CCN(CC2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
2.53 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 40 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction the mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum (1.90 g, 100%)
|
Type
|
CUSTOM
|
Details
|
[1H NMR (400 MHz, DMSO-d6) ♀ ppm 8.59-8.35 (m, 2H), 7.83 (s, 1H), 3.27-3.14 (m, 2H), 3.12-2.98 (m, 2H), 2.17-2.04 (m, 2H), 1.80-1.57 (m, 8H); LCMS RtA=0.20 min, [M+H]+=169.2]
|
Duration
|
0.2 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |